molecular formula C11H15NO B12634682 Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12634682
M. Wt: 177.24 g/mol
InChI Key: QZHUGNMXPYARDP-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is an organic compound with the molecular formula C10H13NO It is characterized by a cyclopropane ring attached to an amine group, with a methoxyphenyl and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, can be achieved through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-(4-p-methoxy-phenyl)-2-propylamine in the presence of platinum-carbon as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3

InChI Key

QZHUGNMXPYARDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)OC)N

Origin of Product

United States

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